Cumyl-PICA Demonstrates >20-Fold Enhanced CB1 Binding Affinity Relative to Benzylic Analogues
Cumyl-PICA (as a representative cumyl derivative) exhibits CB1 binding affinity (Ki) of 12.6–21.4 nM, which is >20-fold higher (i.e., lower Ki) than that of corresponding benzylic analogues (CB1 Ki = 550 nM to >10 µM) [1]. This difference arises from the α,α-dimethylbenzyl (cumyl) substitution replacing the benzylic head group. The enhanced binding translates to >10-fold greater functional potency at CB1 for cumyl derivatives versus benzylic analogues in fluorometric membrane potential assays [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 12.6–21.4 nM (cumyl derivatives including Cumyl-PICA) |
| Comparator Or Baseline | 550 nM to >10 µM (benzylic analogues) |
| Quantified Difference | >20-fold higher affinity (lower Ki) for cumyl derivatives |
| Conditions | Competitive binding assay at human CB1 receptors expressed in HEK293 cells |
Why This Matters
Researchers requiring high-affinity CB1 agonists for receptor occupancy studies should select Cumyl-PICA over benzylic indole-3-carboxamides due to its substantially superior binding affinity.
- [1] Ametovski A, Macdonald C, Manning JJ, et al. Exploring Stereochemical and Conformational Requirements at Cannabinoid Receptors for Synthetic Cannabinoids Related to SDB-006, 5F-SDB-006, CUMYL-PICA, and 5F-CUMYL-PICA. ACS Chem Neurosci. 2020 Nov 4;11(21):3672-3682. View Source
